Methyl dimethoxyacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dimethoxyacetate can be synthesized through the reaction of glyoxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of glyoxylic acid and methanol to a reactor, followed by distillation to separate the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl dimethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxylic acid.
Reduction: It can be reduced to form ethylene glycol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Glyoxylic acid.
Reduction: Ethylene glycol derivatives.
Substitution: Various esters and ethers.
Scientific Research Applications
Methyl dimethoxyacetate has several applications in scientific research, including:
Mechanism of Action
Methyl dimethoxyacetate exerts its effects through various chemical pathways. In Claisen acylation reactions, it acts as an acylating agent, transferring its acyl group to the nucleophile. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl diethoxyacetate
- Diethoxymethyl acetate
- Trimethyl orthoformate
- Ethyl glyoxalate solution
- Glyoxylic acid solution
Uniqueness
Methyl dimethoxyacetate is unique due to its dual functionality as both an ester and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 2,2-dimethoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTCVGHPDWAALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058999 | |
Record name | Methyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-91-8 | |
Record name | Methyl dimethoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl dimethoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl dimethoxyacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, 2,2-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl dimethoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl dimethoxyacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW4XD9QGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions involving Methyl dimethoxyacetate?
A1: this compound is a versatile reagent in organic synthesis. It can act as a building block for more complex molecules. For example, it's a key starting material in the total synthesis of Prostaglandin D1 methyl ester and its 9-epimer. [] This highlights its utility in constructing biologically active compounds. Additionally, this compound is a product of the acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solutions. [] This reaction showcases its involvement in fundamental organic transformations.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of two methoxy groups on the acetate moiety significantly influences the reactivity of this compound. For instance, the acid-catalyzed hydrolysis of tetramethoxyethene to this compound demonstrates the stabilizing effect of the methoxy groups on the reaction's initial state. [] This stabilization leads to a decreased reaction rate compared to less substituted analogs like 1,1-dimethoxyethene.
Q3: Are there any documented reactions involving this compound that provide insights into reaction mechanisms?
A3: Yes, the reaction of (E/Z)-1,2-dibromo-1,2-difluoroethylene (1) with sodium methoxide (NaOMe) yields a complex mixture of products, including this compound. [] This reaction, producing this compound alongside compounds like methyl bromofluoroacetate and 1,1-difluoro-1,2,2-trimethoxyethane, suggests a reaction pathway involving nucleophilic vinylic substitution (SNV) with competing pathways. The formation of various products highlights the intricate reactivity of vinylic systems and the influence of fluorine and bromine substituents on the reaction outcome.
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